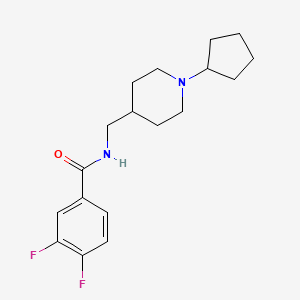

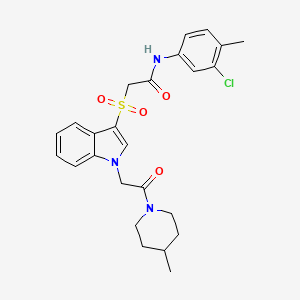

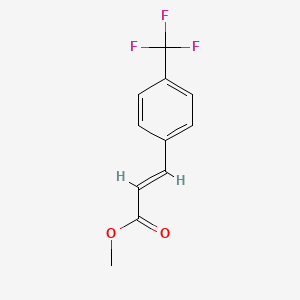

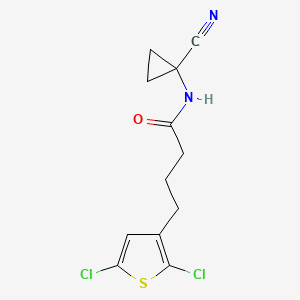

![molecular formula C21H13ClN2O3 B2629220 3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one CAS No. 478261-25-5](/img/structure/B2629220.png)

3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one” is a versatile chemical compound utilized in diverse scientific research areas due to its unique properties. It is a derivative of 1,3-dihydro-2H-indol-2-ones, which are reported to exhibit a wide variety of biodynamic activities such as antitubercular, anti HIV, fungicidal, antibacterial, anticonvulsant .

Synthesis Analysis

The synthesis of various derivatives of 1,3-dihydro-2H-indol-2-ones, including the compound , has been reported using one pot multicomponent-Biginelli reaction via CaCl2 catalyst .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectral analyses, including IR, 1H & 13C NMR and Mass spectral analysis . The molecular formula of the compound is C22H13Cl3N2O3 .Chemical Reactions Analysis

The compound is synthesized using a one pot multicomponent-Biginelli reaction . This reaction is a versatile method for the synthesis of a wide variety of compounds, including the compound .Aplicaciones Científicas De Investigación

- It may serve as a starting point for developing targeted therapies, especially in cancer treatment, where indole derivatives have shown promise .

- Researchers have synthesized quinolin-2(1H)-one-based compounds with promising activity against receptor tyrosine kinases (RTKs), such as VEGFR and PDGFR .

- Strategies involving O-acylation reactions or functionalization of preformed pyrrolidine rings can yield novel derivatives .

- Structure-activity relationship (SAR) studies help understand how substituents impact biological activity .

- Spectroscopic and thermal analyses reveal its molecular structure and behavior under varying conditions .

Medicinal Chemistry and Drug Discovery

Anticancer Agents

Heterocycle Synthesis

Biological Activity Studies

Thermal Properties and Stability

Organic Synthesis and Functionalization

Safety and Hazards

Propiedades

IUPAC Name |

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClN2O3/c22-15-12-10-14(11-13-15)21(26)27-23-19-17-8-4-5-9-18(17)24(20(19)25)16-6-2-1-3-7-16/h1-13H/b23-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAWOQVKYFCVJW-NMWGTECJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)C4=CC=C(C=C4)Cl)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)C4=CC=C(C=C4)Cl)/C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(4-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2629137.png)

![N-(3-fluorophenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2629140.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2629141.png)

![3-[(2,5-dimethylphenyl)methyl]-1,6,7,8-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2629142.png)

![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2629143.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2629152.png)

![2-cyano-N-(3-methylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2629154.png)

![1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B2629158.png)

![2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride](/img/structure/B2629159.png)